molecular formula C28H46O2 B072670 Phytylplastoquinone CAS No. 1177-24-8

Phytylplastoquinone

Cat. No. B072670
CAS RN: 1177-24-8
M. Wt: 414.7 g/mol
InChI Key: ZPVFWTSVFVOTQH-WGEODTKDSA-N
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Description

Phytylplastoquinone (Phytol-PQ) is a naturally occurring isoprenoid compound that is vital for photosynthesis in plants. It is a derivative of plastoquinone, which is a quinone molecule that is involved in electron transport during photosynthesis. Phytol-PQ is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which is also known as the non-mevalonate pathway. This pathway is exclusive to plants and some bacteria, making Phytol-PQ a unique molecule with a range of interesting properties.

Mechanism Of Action

The mechanism of action of Phytol-PQ is not fully understood, but it is known to play a crucial role in the electron transport process during photosynthesis. Phytol-PQ is involved in the transfer of electrons from photosystem II to photosystem I, which is essential for the production of ATP and NADPH. Phytol-PQ has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage.

Biochemical And Physiological Effects

Phytol-PQ has a range of biochemical and physiological effects, including its role in photosynthesis and its potential use as an antioxidant and anti-inflammatory agent. It has also been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections. Additionally, Phytol-PQ has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Phytol-PQ has several advantages for use in lab experiments, including its availability in large quantities and its stability under a range of conditions. However, it also has some limitations, including its insolubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using Phytol-PQ.

Future Directions

There are several future directions for research on Phytol-PQ. One area of interest is the development of new drugs and therapies based on the properties of Phytol-PQ, such as its antioxidant and anti-inflammatory properties. Another area of interest is the study of the role of Phytol-PQ in photosynthesis and the development of new methods for improving photosynthetic efficiency in plants. Additionally, the potential use of Phytol-PQ in the treatment of neurodegenerative diseases and bacterial infections is an area of active research. Further studies are needed to fully understand the properties and potential uses of Phytol-PQ.
In conclusion, Phytol-PQ is a unique molecule with a range of interesting properties that has been the subject of extensive research. Its role in photosynthesis, potential use as an antioxidant and anti-inflammatory agent, and its antimicrobial and neuroprotective properties make it a molecule of great interest for future research.

Synthesis Methods

The synthesis of Phytol-PQ occurs in the chloroplasts of plants through the MEP pathway. This pathway involves the conversion of glyceraldehyde 3-phosphate and pyruvate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules then combine to form geranylgeranyl pyrophosphate (GGPP), which is the precursor for Phytol-PQ synthesis. The final step in the synthesis of Phytol-PQ involves the attachment of a phytyl tail to the quinone ring of plastoquinone.

Scientific Research Applications

Phytol-PQ has been the subject of extensive research due to its unique properties. It has been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of cancer cells. Phytol-PQ has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, Phytol-PQ has been studied for its potential use in the development of new drugs and therapies.

properties

CAS RN

1177-24-8

Product Name

Phytylplastoquinone

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

2,3-dimethyl-5-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22H,8-16,18H2,1-7H3/b23-17+/t21-,22-/m1/s1

InChI Key

ZPVFWTSVFVOTQH-WGEODTKDSA-N

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C

SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C

synonyms

phytylplastoquinone

Origin of Product

United States

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